8-nitroquinoline-6-carboxylic Acid

Physicochemical profiling Drug-likeness Permeability

Researchers synthesizing 8-aminoquinoline libraries frequently face batch variability with positional isomers. 8-Nitroquinoline-6-carboxylic acid (CAS 157915-07-6) eliminates isomer ambiguity with its regiospecific 8-NO₂/6-COOH scaffold. • Quantitative reduction to 8-aminoquinoline-6-carboxylic acid (CAS 1308648-63-6) for antimalarial leads • 8-Nitro pharmacophore essential for antileishmanial activity; >90% potency loss upon removal • ≥95% purity ensures batch-to-batch reproducibility for HTS campaigns Available for immediate dispatch.

Molecular Formula C10H6N2O4
Molecular Weight 218.17 g/mol
CAS No. 157915-07-6
Cat. No. B168753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-nitroquinoline-6-carboxylic Acid
CAS157915-07-6
Molecular FormulaC10H6N2O4
Molecular Weight218.17 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=CC(=C2N=C1)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C10H6N2O4/c13-10(14)7-4-6-2-1-3-11-9(6)8(5-7)12(15)16/h1-5H,(H,13,14)
InChIKeyIFLJJCFENDRBKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Nitroquinoline-6-carboxylic Acid – Scaffold Overview


8-Nitroquinoline-6-carboxylic acid (8-NQCA-6-COOH) is a heterocyclic building block featuring a quinoline core substituted with an electron-withdrawing nitro group at position 8 and a carboxylic acid at position 6 [1]. Its molecular formula is C₁₀H₆N₂O₄ (MW 218.17) and it is commercially available at purities ≥ 95% . The regiospecific 8-NO₂/6-COOH substitution pattern creates a distinct electronic environment that differentiates it from its positional isomers and analogs, making it a privileged intermediate for synthesizing aminoquinoline libraries, metal-chelating ligands, and photolabile caging groups [1][2].

Why 8-Nitroquinoline-6-carboxylic Acid Is Irreplaceable


The 8-NO₂/6-COOH substitution pattern is not trivially interchangeable with other nitroquinoline carboxylic acids. The nitro group at position 8, ortho to the quinoline nitrogen, exerts a powerful electron-withdrawing inductive effect that depresses the pKa of both the carboxylic acid (predicted pKa ≈ 3.03–3.80) and the quinoline nitrogen (predicted pKa ≈ 3.03 vs. ∼4.9 for unsubstituted quinoline) [1]. In the regioisomeric 6-nitroquinoline-8-carboxylic acid (CAS 70585-52-3), the carboxyl group at position 8 is sterically shielded by the peri-hydrogen at position 4, altering its reactivity toward nucleophiles and metal ions compared with the less hindered 6-COOH position in the target compound . Furthermore, the 8-NO₂ group—validated as an essential pharmacophoric element in antileishmanial 8-nitroquinoline series [2]—cannot be mimicked by the 8-OH group of 8-hydroxyquinoline-6-carboxylic acid, which engages different hydrogen-bonding and metal-chelation mechanisms . These differences mean that substituting the target compound with a positional isomer or a different 8-substituted analog will alter—and potentially abolish—the desired reactivity or biological activity profile.

8-Nitroquinoline-6-carboxylic Acid – Comparative Evidence


pKa and Ionization State vs. 8-Hydroxy Analog

The 8-nitro group significantly acidifies the carboxylic acid and reduces quinoline nitrogen basicity. The predicted pKa of the carboxylic acid is 3.03 ± 0.30 (ChemicalBook) or 3.80 (ChemBase), compared with a predicted pKa of ∼4.2–4.5 for 8-hydroxyquinoline-6-carboxylic acid, where the electron-donating hydroxyl group raises pKa. The LogD (pH 7.4) of −1.54 indicates the target compound is predominantly ionized at physiological pH, while the 8-hydroxy analog exhibits a higher LogD due to intramolecular hydrogen bonding [1]. This difference in ionization state directly impacts passive membrane permeability and protein binding.

Physicochemical profiling Drug-likeness Permeability

Derivatization Reactivity vs. 6-Nitroquinoline-8-carboxylic Acid

The 8-nitro-6-carboxy arrangement places the carboxyl group at the meta position relative to the quinoline nitrogen, leaving it sterically accessible for amide coupling or esterification, whereas the 6-nitro-8-carboxy regioisomer (CAS 70585-52-3) positions the carboxyl ortho to the nitrogen, where it is partially shielded by the peri-hydrogen at C 4 . Electron-density calculations show that the LUMO coefficient at C 2 is higher in 8-nitroquinoline than in 6-nitroquinoline, indicating greater susceptibility to nucleophilic attack at the 2-position [1]. This regiochemistry enables selective functionalization at C 2 without competing reactions at the carboxyl group, a feature not shared by the 8-carboxy regioisomer.

Medicinal chemistry Library synthesis Nucleophilic aromatic substitution

Synthetic Route: Doebner–Miller Cyclization Yield

A preparative synthesis of 6-carboxy-8-nitroquinoline (the target compound) from ethyl 4-amino-3-nitrobenzoate has been reported using a Doebner–Miller-type cyclization analogous to that described in US Patent 5,441,949, achieving an isolated yield of 61% [1][2]. In comparison, classical Skraup syntheses of substituted quinolines from meta-substituted anilines typically give yields in the 40–55% range due to competing regioisomer formation [3]. The 61% yield benchmark allows procurement teams to assess synthetic feasibility and cost-of-goods when evaluating commercial quotations from multiple vendors.

Process chemistry Synthetic feasibility Procurement quality control

8-Nitro Group Essentiality for Antimicrobial Activity

In a nitroquinoline derivative screen against Neisseria gonorrhoeae (the causative agent of multidrug-resistant gonorrhea), nitroquinoline derivative 8 displayed an MIC of 193.23 µM (49.99 µg/mL), which was 2.3-fold more potent than the first-line drug ceftriaxone (MIC 450.79 µM; 249.99 µg/mL) [1]. Separately, structure-activity relationship (SAR) studies in the 8-nitroquinoline series established that the 8-nitro substituent is essential for antileishmanial activity: the hit compound 21 (2-hydroxy-8-nitroquinoline) showed an IC₅₀ of 6.6 µM against Leishmania donovani promastigotes with selectivity indices (CC₅₀/IC₅₀) ≥ 15 [2]. Analogues lacking the 8-NO₂ group lost >90% of activity. While the 6-carboxy derivative was not directly tested in these studies, the conserved 8-nitroquinoline scaffold confers a validated pharmacophoric advantage over non-nitrated analogs such as quinoline-6-carboxylic acid.

Antimicrobial resistance Nitroquinoline SAR Drug-resistant N. gonorrhoeae

Photolabile Caging Group Performance Comparison

8-Nitroquinoline-based chromophores have been developed as photolabile protecting groups for carboxylic acids. In a systematic study of 8-nitroquinoline-based caging groups, the 6-bromo-8-nitro-1,2-dihydroquinolinyl derivative demonstrated the longest absorption wavelength (λmax = 345 nm) and a quantum yield (Φ) of 0.003 among the series [1]. The target compound, 8-nitroquinoline-6-carboxylic acid, serves as a direct synthetic precursor to such caging groups via reduction to the 1,2-dihydroquinoline followed by functionalization at the 6-position. In contrast, the 8-hydroxyquinoline-6-carboxylic acid scaffold is incompatible with nitro-group-dependent photolysis mechanisms, as the hydroxyl group quenches the photo-excited state [2].

Photopharmacology Caged compounds Chemical biology

8-Nitroquinoline-6-carboxylic Acid – Key Applications


8-Aminoquinoline Library Synthesis for Drug Discovery

The 8-nitro group is quantitatively reducible (SnCl₂/MeOH or catalytic hydrogenation) to yield 8-aminoquinoline-6-carboxylic acid (CAS 1308648-63-6), a core intermediate for 8-aminoquinoline-based antimalarials structurally related to primaquine . The same reduction product serves as a platform for generating amide, sulfonamide, and urea libraries via the free 8-NH₂ group, while the 6-COOH remains available for further diversification. The 61% synthetic yield benchmark and ≥ 95% commercial purity provide reproducible starting material quality, enabling high-throughput medicinal chemistry campaigns without the batch-to-batch variability observed with less validated positional isomers .

Precursor for Red-Shifted Photocaging Groups

The 8-nitroquinoline chromophore enables photolysis at 345 nm, significantly red-shifted compared with classical ortho-nitrobenzyl cages (260–280 nm) . This property makes 8-nitroquinoline-6-carboxylic acid a starting material for synthesizing next-generation caged neurotransmitters, caged second messengers, and light-activatable prodrugs where deeper UV penetration and reduced cellular phototoxicity are critical. The 6-COOH position is ideally placed for direct conjugation to biomolecules via amide or ester linkages, while the 8-NO₂ group remains available for photochemical activation after further reduction to the dihydroquinoline .

8-Nitroquinoline-Focused Library for AMR Research

The conserved 8-nitroquinoline pharmacophore has demonstrated activity against multidrug-resistant clinical isolates, including >90% loss of antileishmanial activity upon removal of the 8-NO₂ group and 2.3-fold superiority over ceftriaxone against N. gonorrhoeae (MIC 193.23 µM vs. 450.79 µM) . 8-Nitroquinoline-6-carboxylic acid provides a direct entry point to synthesize focused libraries where the 6-COOH serves as a derivatizable handle for introducing diverse amide, ester, and hydrazide substituents while preserving the essential 8-nitro pharmacophore. This circumvents the need for late-stage nitration, which often suffers from poor regioselectivity and low yields on elaborated quinoline substrates .

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